[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760228
InChI: InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC
Molecular Formula: C15H24BNO2
Molecular Weight: 261.17 g/mol

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester

CAS No.:

Cat. No.: VC13760228

Molecular Formula: C15H24BNO2

Molecular Weight: 261.17 g/mol

* For research use only. Not for human or veterinary use.

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester -

Specification

Molecular Formula C15H24BNO2
Molecular Weight 261.17 g/mol
IUPAC Name N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3
Standard InChI Key UZOHLAMPDYSTNJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC

Introduction

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester is a synthetic organic compound belonging to the class of boronic acid derivatives. It is characterized by the presence of an ethyl(methyl)amino group attached to a phenyl ring, which is further linked to a boronic acid moiety protected by a pinacol ester group. This compound is of interest in organic synthesis due to its potential applications in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction.

Synthesis and Preparation

The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester typically involves the preparation of the corresponding boronic acid, followed by esterification with pinacol. This process ensures the stability of the boronic acid moiety, making it suitable for various organic transformations.

Applications in Organic Synthesis

Boronic acid derivatives like [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester are versatile intermediates in organic synthesis. They are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Reaction TypeDescription
Suzuki-Miyaura ReactionCross-coupling with aryl halides to form biaryls
Petasis ReactionMulticomponent coupling for the synthesis of complex molecules

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator